![molecular formula C19H20N4O2 B5629014 3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)
3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide
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Description
Synthesis Analysis
The synthesis of quinazolin-6-yl derivatives, including compounds similar to 3-{4-[(2-Hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide, involves cascade reactions or one-pot synthesis methods. A notable approach is the nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols, which is an efficient and environmentally benign method for synthesizing quinazolin-4(3H)-ones (Parua et al., 2017). Another method involves the synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, showcasing a wide range of accessible structures (Gavin et al., 2018).
Molecular Structure Analysis
Molecular structure and vibrational spectroscopic analyses, including DFT (Density Functional Theory) calculations, provide insights into the geometrical parameters and molecular electrostatic potential of quinazolin-6-yl derivatives. X-ray crystallography and spectroscopy methods are used to confirm the structure and explore its electronic properties (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolin-6-yl derivatives undergo various chemical reactions, including cyclization and condensation, to form complex structures with potential biological activities. For instance, reactions involving isocyanates lead to novel synthesis of dihydroimidazo[1,2-c]quinazolin-5(6H)-one and pyrimido[1,2-c]quinazolin-6(7H)-one (Shiau et al., 1989).
Physical Properties Analysis
The physical properties of quinazolin-6-yl derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of hydroxyethylamino groups and other substituents impacts these properties, which are crucial for the compound's applicability in various scientific research areas.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals, define the versatility of quinazolin-6-yl derivatives in chemical synthesis and potential applications in material science and medicinal chemistry. Schiff base complexes of quinazolin derivatives have been synthesized and characterized, showing significant antimicrobial activity (Siddappa et al., 2008).
Future Directions
Quinazolinones have received significant attention due to their diverse biopharmaceutical activities . Future research could focus on the development of novel quinazolinone derivatives with enhanced biological activities and reduced side effects. Additionally, the exploration of their mechanisms of action could provide valuable insights for drug discovery and development .
properties
IUPAC Name |
3-[4-(2-hydroxyethylamino)quinazolin-6-yl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23(2)19(25)15-5-3-4-13(10-15)14-6-7-17-16(11-14)18(20-8-9-24)22-12-21-17/h3-7,10-12,24H,8-9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPFDACREBLDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-Hydroxyethyl)amino]quinazolin-6-YL}-N,N-dimethylbenzamide |
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